molecular formula C6H7NOS B1407185 1-(3-Methylisothiazol-5-yl)ethanone CAS No. 90724-49-5

1-(3-Methylisothiazol-5-yl)ethanone

Cat. No. B1407185
CAS RN: 90724-49-5
M. Wt: 141.19 g/mol
InChI Key: AZTCKFIGYKOLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylisothiazol-5-yl)ethanone is a chemical compound with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of 1-(3-Methylisothiazol-5-yl)ethanone involves several steps. After the completion of the reaction, the content is concentrated and allowed to cool to room temperature. The solid mass is then filtered off and crystallized from ethanol to afford the corresponding white solid compound .


Molecular Structure Analysis

The molecular structure of 1-(3-Methylisothiazol-5-yl)ethanone is characterized by the presence of a methylisothiazol group attached to an ethanone group . The compound’s structure has been confirmed by IR, 1H and 13C NMR, and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving 1-(3-Methylisothiazol-5-yl)ethanone are complex and involve several steps. The compound is synthesized from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride .


Physical And Chemical Properties Analysis

1-(3-Methylisothiazol-5-yl)ethanone has a molecular weight of 141.19 g/mol and a molecular formula of C6H7NOS . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the sources.

Scientific Research Applications

  • Biological Activities of Thiazolo-Benzimidazole Derivatives :

    • Abdel‐Aziz, Hamdy, Gamal-Eldeen, and Fakhr (2011) investigated the biological activities of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone and related compounds. They found that these compounds demonstrated potent immunosuppressive properties against macrophages and T-lymphocytes. Additionally, they showed significant inhibition of LPS-stimulated NO generation, suggesting potential for therapeutic applications in immune-related conditions (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
  • Corrosion Inhibition in Steel :

    • Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, and Takriff (2020) synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and examined its efficacy as a corrosion inhibitor for mild steel. The results indicated that MPTE significantly inhibits corrosion, with the efficiency increasing with concentration (Jawad et al., 2020).
  • Potential Against COVID-19 :

    • Rashdan, Abdelmonsef, Abou-Krisha, and Yousef (2021) used a molecule structurally similar to 1-(3-Methylisothiazol-5-yl)ethanone for synthesizing compounds aimed at inhibiting the main coronavirus protease. This study highlighted the potential of these compounds in developing treatments against COVID-19 (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
  • Antimicrobial Activity :

    • Wanjari (2020) explored the synthesis and antimicrobial activity of a compound structurally related to 1-(3-Methylisothiazol-5-yl)ethanone. This study contributes to the understanding of heterocyclic compounds in drug research, particularly in antimicrobial applications (Wanjari, 2020).
  • Spectroscopic Characterization :

    • Rao, Reddy, Rao, Ramaiah, Srikanth, and Ramakrishna (2018) conducted a study on the vibrational and electronic properties of a compound similar to 1-(3-Methylisothiazol-5-yl)ethanone. This research contributes to a deeper understanding of the molecular structure and potential applications of such compounds (Rao et al., 2018).
  • Synthesis and Characterization of Novel Compounds :

    • Ji, Niu, Liu, Wang, and Dai (2017) described an efficient method for synthesizing novel compounds using a structure similar to 1-(3-Methylisothiazol-5-yl)ethanone. Their work has implications for industrial applications, particularly in agricultural fungicides (Ji, Niu, Liu, Wang, & Dai, 2017).

Safety And Hazards

The safety and hazards associated with 1-(3-Methylisothiazol-5-yl)ethanone are not explicitly mentioned in the sources .

properties

IUPAC Name

1-(3-methyl-1,2-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCKFIGYKOLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylisothiazol-5-yl)ethanone

CAS RN

90724-49-5
Record name 1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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